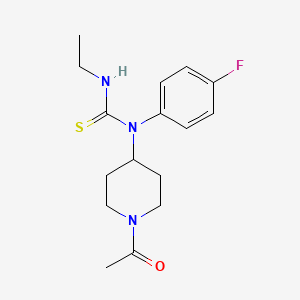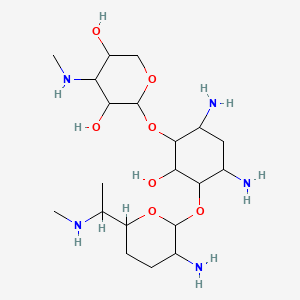
4''-Demethylgentamicin-C1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’'-Demethylgentamicin-C1 is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin is widely used to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Preparation Methods
4’'-Demethylgentamicin-C1 is typically produced through fermentation processes involving the bacterium Micromonospora purpurea or Micromonospora echinospora . The compound can be isolated and purified using preparative chromatography, followed by verification through thin-layer chromatography, high-performance liquid chromatography (HPLC), mass spectrometry, nuclear magnetic resonance spectroscopy, and melting point determination .
Chemical Reactions Analysis
4’'-Demethylgentamicin-C1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4’'-Demethylgentamicin-C1 has several scientific research applications:
Chemistry: It is used in the study of aminoglycoside antibiotics and their derivatives, helping to understand their chemical properties and reactions.
Biology: The compound is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells.
Medicine: 4’'-Demethylgentamicin-C1 is investigated for its potential therapeutic uses, particularly in treating infections caused by antibiotic-resistant bacteria.
Industry: The compound is used in the development of new antibiotics and in the quality control of pharmaceutical products
Mechanism of Action
4’'-Demethylgentamicin-C1 exerts its effects by binding to the 30S subunit of the bacterial ribosome, disrupting protein synthesis and ultimately leading to bacterial cell death. The compound targets the 16S ribosomal RNA and the 30S ribosomal protein S12, which are essential components of the bacterial protein synthesis machinery .
Comparison with Similar Compounds
4’'-Demethylgentamicin-C1 is similar to other aminoglycoside antibiotics, such as:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Tobramycin
- Netilmicin
What sets 4’'-Demethylgentamicin-C1 apart is its unique structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its counterparts .
Properties
CAS No. |
66322-28-9 |
|---|---|
Molecular Formula |
C20H41N5O7 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O7/c1-8(24-2)13-5-4-9(21)19(30-13)31-17-10(22)6-11(23)18(16(17)28)32-20-15(27)14(25-3)12(26)7-29-20/h8-20,24-28H,4-7,21-23H2,1-3H3 |
InChI Key |
OEEYBJFUFKFHDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
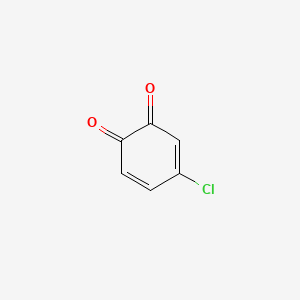
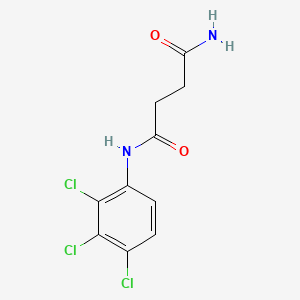
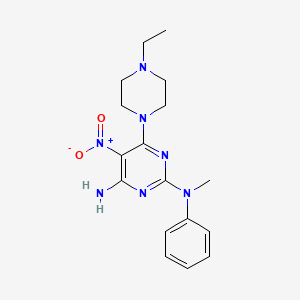
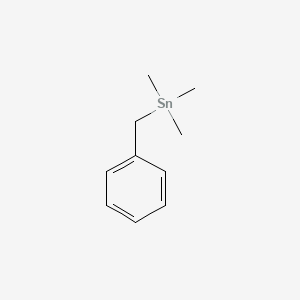
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
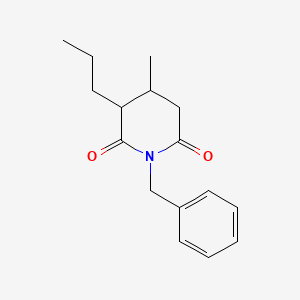
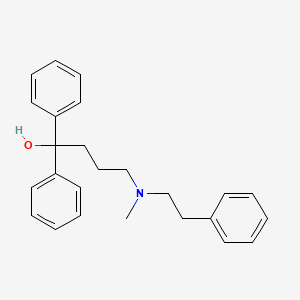
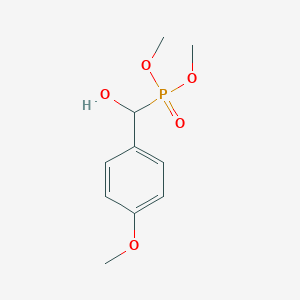
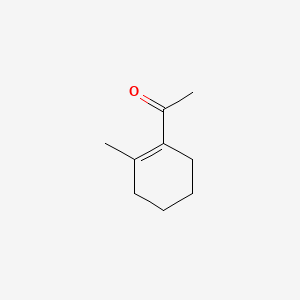
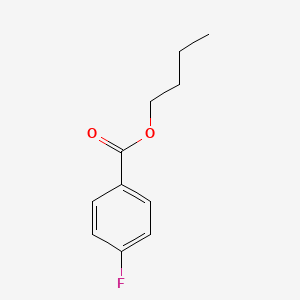
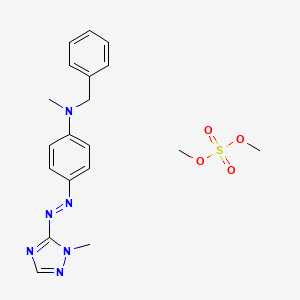
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
